An In-Depth Technical Guide to 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
An In-Depth Technical Guide to 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The morpholine ring is one such "privileged structure," a versatile six-membered heterocycle prized for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide focuses on a specific, functionalized derivative: 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine (CAS No. 1394291-38-3).
This compound integrates the stable morpholine moiety with a substituted benzyl group, creating a molecule with significant potential for further chemical elaboration and investigation. The presence of bromine, fluorine, and methyl groups on the aromatic ring offers distinct electronic and steric properties, making it a compelling candidate for screening in various drug discovery programs. This document serves as a comprehensive technical resource, consolidating its known properties, proposing a robust synthetic pathway, and contextualizing its potential within the broader field of therapeutic development.
Physicochemical and Computed Properties
The fundamental characteristics of a compound are critical for its application in research and development. The properties of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine are summarized below. The data is sourced from established chemical databases, providing a reliable foundation for experimental design.[3]
| Property | Value | Source |
| CAS Number | 1394291-38-3 | ChemScene[3] |
| Molecular Formula | C₁₂H₁₅BrFNO | ChemScene[3] |
| Molecular Weight | 288.16 g/mol | ChemScene[3] |
| SMILES | CC1=CC(=CC(=C1CN2CCOCC2)Br)F | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | ChemScene (Computed)[3] |
| LogP (octanol-water partition coefficient) | 2.72882 | ChemScene (Computed)[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[3] |
| Hydrogen Bond Donors | 0 | ChemScene (Computed)[3] |
| Rotatable Bonds | 2 | ChemScene (Computed)[3] |
Chemical Structure
The structural arrangement of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine consists of a central morpholine ring N-substituted with a 2-bromo-4-fluoro-6-methylbenzyl group. This architecture provides a combination of a flexible, polar morpholine head and a more rigid, lipophilic aromatic tail.
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of 2-Bromo-4-fluoro-6-methyltoluene
The initial step involves the conversion of the amine group of 2-bromo-4-fluoro-6-methylaniline to a hydrogen atom via a Sandmeyer-type reaction. This deamination is a standard transformation in aromatic chemistry.
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Principle: The aniline is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The diazonium group is an excellent leaving group and can be subsequently removed and replaced with hydrogen by treatment with a reducing agent like hypophosphorous acid (H₃PO₂).
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Experimental Protocol:
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To a stirred solution of 2-bromo-4-fluoro-6-methylaniline (1.0 eq) in a mixture of sulfuric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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Add pre-chilled hypophosphorous acid (50%, ~3-4 eq) to the solution and stir for 1-2 hours, allowing the mixture to warm to room temperature. Nitrogen gas evolution should be observed.
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Heat the mixture gently to 50-60 °C to ensure complete decomposition of the diazonium salt.
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Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 2-bromo-4-fluoro-6-methyltoluene by column chromatography or distillation.
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Step 2: Synthesis of 2-Bromo-4-fluoro-6-methylbenzyl bromide
This step involves the selective bromination of the benzylic methyl group. This is a free-radical halogenation, a classic and effective method for activating a benzylic position for subsequent nucleophilic attack.
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Principle: N-Bromosuccinimide (NBS) is used as a source of bromine radicals. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic position due to the resonance stabilization of the resulting benzyl radical. A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.
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Experimental Protocol:
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To a solution of 2-bromo-4-fluoro-6-methyltoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
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Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate initiation.
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Monitor the reaction by TLC or GC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide. This product is often used in the next step without further purification due to its lachrymatory nature and potential for instability.
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Step 3: Synthesis of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
The final step is the nucleophilic substitution reaction where the nitrogen atom of morpholine displaces the bromide from the benzyl bromide intermediate.
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Principle: This is a standard Sₙ2 reaction. The secondary amine of morpholine acts as the nucleophile. A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is added to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the morpholine nucleophile. Acetonitrile is an ideal polar aprotic solvent for this transformation.
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Experimental Protocol:
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To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq).
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Add a solution of the crude 2-bromo-4-fluoro-6-methylbenzyl bromide (1.0 eq) in acetonitrile to the mixture.
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Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours.
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Monitor the reaction by TLC until the starting benzyl bromide is consumed.
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Cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine.
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Predicted Spectroscopic Analysis
Predicted ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to fluorine, showing coupling to F. |
| ~ 7.0 - 7.2 | d | 1H | Ar-H | Aromatic proton meta to fluorine, showing coupling to F. |
| ~ 3.70 | t | 4H | -O-CH₂- | Protons on carbons adjacent to the morpholine oxygen. |
| ~ 3.55 | s | 2H | Ar-CH₂-N | Benzylic protons, singlet due to no adjacent protons. |
| ~ 2.45 | t | 4H | -N-CH₂- | Protons on carbons adjacent to the morpholine nitrogen. |
| ~ 2.35 | s | 3H | Ar-CH₃ | Aromatic methyl protons, singlet. |
Predicted ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 (d) | Ar-C-F | Carbon directly bonded to fluorine, showing a large ¹JC-F coupling. |
| ~ 138 - 142 (d) | Ar-C | Quaternary aromatic carbon, may show smaller C-F coupling. |
| ~ 130 - 135 (d) | Ar-CH | Aromatic methine carbon, may show smaller C-F coupling. |
| ~ 125 - 130 (d) | Ar-C-Br | Carbon bonded to bromine, may show smaller C-F coupling. |
| ~ 115 - 120 (d) | Ar-CH | Aromatic methine carbon, may show smaller C-F coupling. |
| ~ 67.0 | -O-CH₂- | Morpholine carbons adjacent to oxygen. |
| ~ 61.0 | Ar-CH₂-N | Benzylic carbon. |
| ~ 53.5 | -N-CH₂- | Morpholine carbons adjacent to nitrogen. |
| ~ 21.0 | Ar-CH₃ | Aromatic methyl carbon. |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2950 - 2800 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1580 - 1600 | C=C stretch | Aromatic ring |
| 1250 - 1350 | C-N stretch | Aryl-N (benzylamine type) |
| 1115 - 1130 | C-O-C stretch | Ether (morpholine) |
| 1000 - 1200 | C-F stretch | Aryl-F |
| 550 - 650 | C-Br stretch | Aryl-Br |
Predicted Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for bromine.
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M⁺ peak: m/z 287
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[M+2]⁺ peak: m/z 289 (with approximately equal intensity to the M⁺ peak, characteristic of one bromine atom).
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Key Fragmentation: A prominent fragment would likely be observed from the cleavage of the benzyl-nitrogen bond, resulting in a morpholinium ion (m/z 86) and a substituted benzyl cation (m/z 201/203).
Potential Applications in Drug Discovery
The true value of a novel chemical entity lies in its potential biological activity. While 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine has not been extensively studied, its structural components suggest several promising avenues for investigation.
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CNS Disorders: The morpholine scaffold is a key component in compounds designed to treat neurodegenerative diseases. [4]It can improve properties like blood-brain barrier permeability. The modulation of enzymes such as acetylcholinesterase and monoamine oxidases by morpholine derivatives makes this compound a candidate for screening in Alzheimer's and Parkinson's disease models. [4]* Oncology: Numerous morpholine derivatives have been synthesized and evaluated for their anticancer properties. [5]The substituted aromatic ring in this compound could interact with various enzymatic targets, and the bromine atom provides a site for further synthetic modification (e.g., via cross-coupling reactions) to generate diverse libraries for high-throughput screening.
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Anti-inflammatory and Analgesic Agents: Substituted morpholines have been shown to possess anti-inflammatory and analgesic properties. [6]This compound could be explored for its potential to modulate pathways involved in inflammation and pain signaling.
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Metabolic Diseases: Certain morpholine derivatives have demonstrated anti-dyslipidemic properties, reducing plasma triglycerides and cholesterol. [6]This opens another potential therapeutic area for investigation.
The core utility of this compound for drug development professionals is as a versatile building block. The reactive handles (bromine) and the biologically relevant morpholine core allow for its incorporation into more complex molecular designs aimed at a wide range of therapeutic targets.
Conclusion
4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine is a well-defined chemical entity with a clear molecular structure and predictable properties. Although specific experimental data is sparse in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical precedent. Its structure, combining the privileged morpholine scaffold with a functionalized aromatic ring, makes it a molecule of significant interest for medicinal chemists. The potential for this compound to serve as a key intermediate or a lead compound in the development of new therapeutics for CNS disorders, cancer, and inflammatory conditions is substantial, warranting its further investigation by the scientific community.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
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Tsotinis, A., et al. (2006). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 4-(2-Bromo-4,6-difluorophenyl)morpholine. Retrieved March 7, 2026, from [Link]
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